2-methylhex-5-enoic Acid
Overview
Description
2-Methylhex-5-enoic acid, also known as 2-methyl-5-hexenoic acid, is a carboxylic acid with the molecular formula C7H12O2. This compound is characterized by the presence of a carboxyl group (-COOH) and a double bond in its structure, making it an unsaturated carboxylic acid. It is widely used in various scientific research fields and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhex-5-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester, 2-methylhex-5-enoate, using acidic or basic conditions. Another method includes the oxidation of 2-methylhex-5-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-methylhex-5-en-1-ol. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives.
Reduction: Reduction of the double bond can yield 2-methylhexanoic acid.
Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 2-Methylhexanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Methylhex-5-enoic acid is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes. The double bond in its structure allows for potential participation in addition reactions, further modifying its biological activity .
Comparison with Similar Compounds
2-Methylhexanoic acid: Lacks the double bond present in 2-methylhex-5-enoic acid.
Hex-5-enoic acid: Similar structure but without the methyl group at the second position.
2-Methylpent-4-enoic acid: Similar structure but with one less carbon atom.
Uniqueness: this compound is unique due to the presence of both a methyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methylhex-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXAXVRKXYXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312904 | |
Record name | 2-Methyl-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-89-2 | |
Record name | 2-Methyl-5-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77290-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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